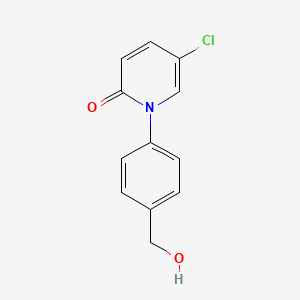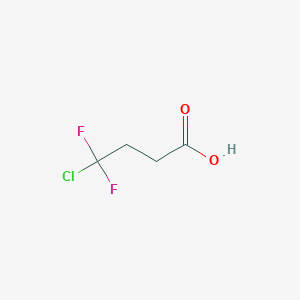
4-chloro-4,4-difluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4,4-difluorobutanoic acid is an organic compound with the molecular formula C4H5ClF2O2 It is a derivative of butanoic acid, where the fourth carbon atom is substituted with a chlorine atom and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-4,4-difluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the reaction of butanoic acid with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 4-Chloro-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-4,4-difluorobutanone or this compound derivatives.
Reduction: Formation of 4-chloro-4,4-difluorobutanol or corresponding alkanes.
Substitution: Formation of various substituted butanoic acid derivatives.
科学研究应用
4-Chloro-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-chloro-4,4-difluorobutanoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, leading to various biological effects.
相似化合物的比较
4-Chlorobutanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
4,4-Difluorobutanoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
4-Chloro-4-fluorobutanoic acid: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness: 4-Chloro-4,4-difluorobutanoic acid is unique due to the presence of both chlorine and fluorine atoms on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
属性
分子式 |
C4H5ClF2O2 |
|---|---|
分子量 |
158.53 g/mol |
IUPAC 名称 |
4-chloro-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C4H5ClF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) |
InChI 键 |
IPOKNZMIBAYSRN-UHFFFAOYSA-N |
规范 SMILES |
C(CC(F)(F)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine](/img/structure/B8303624.png)


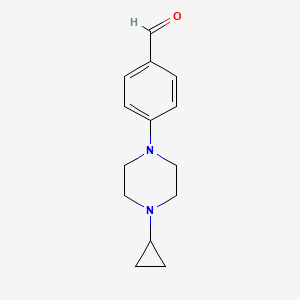
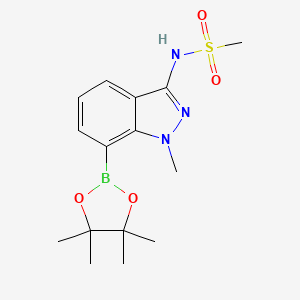
![Glycine, N-(2',5',6-trichloro-4-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B8303656.png)

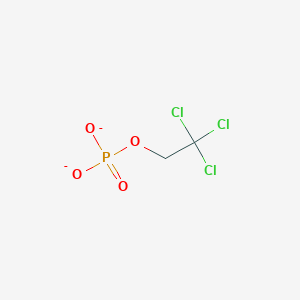
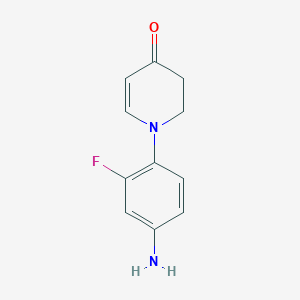
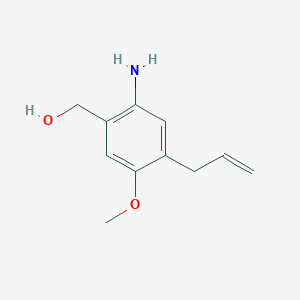
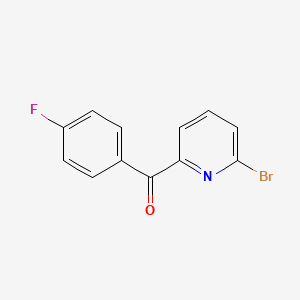
![(4-Chloro-pyridin-2-yl)-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B8303679.png)
![3-[1-(4-piperidin-4-ylphenyl)-1H-1,2,3-triazol-4-yl]-1H-indazole](/img/structure/B8303683.png)
